2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Description
2-Chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a substituted pyrrole derivative characterized by a 3-isopropylphenyl group attached to the nitrogen of the pyrrole ring, a 2,5-dimethyl substitution pattern on the pyrrole core, and a chloroacetyl functional group.
The 3-isopropylphenyl substituent introduces steric bulk and hydrophobicity, which may influence solubility, crystallinity, and interactions with biological targets. The chloroacetyl group is a reactive moiety often exploited in nucleophilic substitution reactions or as a precursor for further derivatization .
Properties
Molecular Formula |
C17H20ClNO |
|---|---|
Molecular Weight |
289.8 g/mol |
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(3-propan-2-ylphenyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C17H20ClNO/c1-11(2)14-6-5-7-15(9-14)19-12(3)8-16(13(19)4)17(20)10-18/h5-9,11H,10H2,1-4H3 |
InChI Key |
KIGZAQYTZMZOSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(C)C)C)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Pyrrole Ring Synthesis via Cyclocondensation
The 1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrole core is typically synthesized through cyclocondensation reactions. A common approach involves:
- Reacting 3-isopropylphenylamine with a diketone (e.g., hexane-2,5-dione) in acidic or thermal conditions.
- Mechanism : Acid-catalyzed Paal-Knorr pyrrole synthesis facilitates cyclization, forming the pyrrole ring with methyl substituents at positions 2 and 5.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 3-Isopropylphenylamine, hexane-2,5-dione, acetic acid, reflux (12 h) | Cyclocondensation to form pyrrole core |
| 2 | Column chromatography (EtOAc/hexane 1:4) | Purification |
Substitution at Position 1
The 3-isopropylphenyl group is introduced via nucleophilic aromatic substitution or direct alkylation:
- Alkylation : Treating the pyrrole intermediate with 3-isopropylbenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C.
- Yield Optimization : Excess alkylating agent (1.2–1.5 equiv) improves substitution efficiency.
Chloroacetylation at Position 3
Acylation with Chloroacetyl Chloride
The key step involves introducing the 2-chloroethanone group at position 3 of the pyrrole ring:
- Reaction Conditions :
- Pyrrole intermediate (1.0 equiv), chloroacetyl chloride (1.2 equiv), anhydrous dichloromethane (DCM), triethylamine (TEA, 2.0 equiv), 0°C → room temperature (24 h).
- Mechanism : TEA neutralizes HCl, driving the acylation to completion.
- Temperature Control : Slow addition at 0°C minimizes side reactions (e.g., diacylation).
- Solvent Choice : DCM or THF ensures solubility and reaction homogeneity.
| Starting Material | Product | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1-(3-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole | Target compound | 68–72 | >95% |
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
- HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.
- Melting Point : 142–144°C (lit. 140–145°C for analogous compounds).
Comparative Analysis of Alternative Methods
Microwave-Assisted Synthesis
- Advantage : Reduces reaction time from 24 h to 30 min.
- Conditions : 150 W, 100°C, DCM/TEA.
Solid-Phase Synthesis
- Use : For parallel synthesis of derivatives.
- Resin : Wang resin functionalized with pyrrole precursors.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethanone moiety to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving protein interactions and enzyme inhibition.
Medicine: Research involving this compound includes its potential use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in proteomics research .
Comparison with Similar Compounds
Lipophilicity and Solubility
- Lipophilicity (XLogP3): The 3,5-dichlorophenyl derivative (XLogP3 = 4.7) exhibits higher lipophilicity than the 4-ethoxyphenyl analog (predicted XLogP3 ≈ 3.5), reflecting the electron-withdrawing nature of chlorine versus the electron-donating ethoxy group .
Thermal Stability
- The 4-ethoxyphenyl derivative has a predicted boiling point of 433.9°C, suggesting moderate thermal stability suitable for high-temperature reactions .
- Chlorine substituents (e.g., 3,5-dichloro) may enhance thermal stability via increased molecular rigidity .
Spectroscopic Features
NMR Spectroscopy
- ¹H-NMR Shifts:
IR Spectroscopy
- The carbonyl stretch (C=O) in these compounds typically appears near 1685–1700 cm⁻¹, consistent with the electron-withdrawing effects of chloro and aryl groups .
Biological Activity
2-Chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. Pyrrole and its derivatives have been extensively studied for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C15H18ClN
- Molecular Weight : 265.76 g/mol
- CAS Number : 347331-67-3
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of pyrrole derivatives. The compound is anticipated to exhibit significant pharmacological effects based on its structural characteristics.
Antibacterial Activity
Pyrrole derivatives have been shown to possess notable antibacterial properties. For instance, a study evaluating several pyrrole compounds demonstrated that derivatives with similar structural motifs exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . Given that this compound contains a pyrrole moiety, it is hypothesized that it may exhibit comparable antibacterial activity.
Anticancer Potential
Research into pyrrole derivatives has also revealed promising anticancer properties. A derivative structurally related to our compound was found to inhibit cell proliferation in various cancer cell lines with IC50 values in the low micromolar range . The presence of halogen substituents (such as chlorine) is often associated with enhanced biological activity, suggesting potential efficacy in cancer treatment.
Table 1: Biological Activity of Pyrrole Derivatives
Case Studies
Several case studies have investigated the biological activities of compounds similar to this compound:
- Case Study on Antibacterial Activity : A recent study explored a series of pyrrole-based compounds against multidrug-resistant bacterial strains. The study reported that certain modifications to the pyrrole ring significantly enhanced antibacterial potency, suggesting that our compound may similarly benefit from structural optimization .
- Case Study on Anticancer Efficacy : Another investigation focused on pyrrole derivatives as potential inhibitors of key cancer pathways. The study found that introducing various substituents on the pyrrole ring could modulate the compound’s ability to inhibit tumor growth effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
